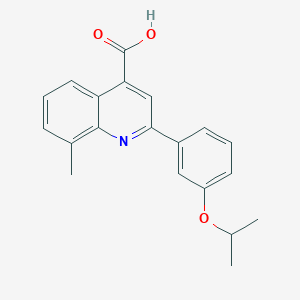

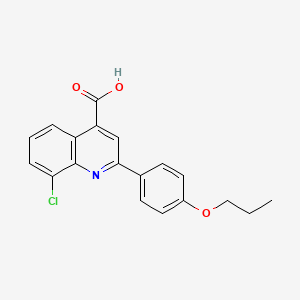

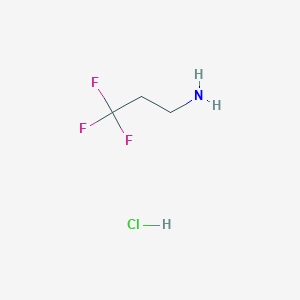

![molecular formula C14H14ClN3O3 B1344445 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropyl-4-methoxybenzamide CAS No. 1119452-11-7](/img/structure/B1344445.png)

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropyl-4-methoxybenzamide

説明

The compound "3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropyl-4-methoxybenzamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of the 1,2,4-oxadiazole ring and the methoxybenzamide moiety. While the specific papers provided do not directly discuss this compound, they do provide insights into the chemistry of related oxadiazole derivatives and their potential applications in medicinal chemistry and drug synthesis.

Synthesis Analysis

The synthesis of oxadiazole derivatives can be achieved through various methods. For instance, a gold-catalyzed formal [3 + 2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles has been developed to access highly functionalized 4-aminoimidazoles . Another approach involves a one-pot sequential N-acylation/dehydrative cyclization between ethyl carbazate and N-acylbenzotriazoles, followed by treatment with alkyl halides to yield 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones . These methods highlight the versatility of oxadiazole synthesis and the potential routes that could be explored for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. This ring system is known for its stability and for imparting various biological properties to the compounds it is part of. The presence of substituents on the oxadiazole ring, such as chloromethyl and methoxy groups, can significantly influence the electronic properties and reactivity of the molecule .

Chemical Reactions Analysis

Oxadiazole derivatives can undergo a variety of chemical reactions. For example, the reactivity of the oxadiazole ring with ynamides under gold catalysis suggests that similar catalytic conditions could be used to modify the compound . Additionally, the reactivity of N-acylbenzotriazoles in the synthesis of oxadiazoles indicates that the chloromethyl group in the target compound could potentially be used as a reactive site for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of electronegative atoms such as nitrogen and oxygen in the oxadiazole ring can affect the compound's polarity, solubility, and intermolecular interactions. These properties are crucial for the biological activity of the compounds, as they determine their ability to interact with biological targets and their pharmacokinetic profile .

科学的研究の応用

Synthesis and Characterization

- Research has been conducted on the synthesis and characterization of compounds containing the oxadiazole moiety. For instance, a study detailed the synthesis of bis-1,3,4-oxadiazole containing glycine moiety, fully characterized by elemental analysis, FT-IR, and 1H NMR spectroscopy. This study also explored the compound's effects on the activities of certain transferase enzymes, demonstrating activation on GOT and GPT activities and inhibitory effects on γ-GT activity (Tomi, Al-qaisi, & Al-Qaisi, 2010).

Antibacterial Activity

- Novel compounds with the 1,2,4-oxadiazol-5-yl moiety have been synthesized and investigated for their antibacterial activity. A study synthesized a series of compounds from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole, which were characterized by IR, NMR, mass spectral, and elemental analysis. Among these compounds, one exhibited significant antibacterial activity against various bacterial strains (Rai et al., 2010).

Enzymatic Activity Modulation

- The bis-oxadiazole compound mentioned earlier was designed to show the effects on transferase enzymes, which are crucial for various biochemical processes. It demonstrated specific activation and inhibition of certain enzyme activities, indicating potential applications in modulating enzymatic functions for therapeutic purposes (Tomi, Al-qaisi, & Al-Qaisi, 2010).

Multifunctional Synthon for Heterocyclic Synthesis

- Another study explored the chemical properties of a related compound, 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, focusing on its applications as a multifunctional synthon for the synthesis of 1,2,5-oxadiazole derivatives. The study highlights the compound's versatility in organic synthesis, including acylation, oxidation, and nucleophilic reactions (Stepanov, Dashko, & Stepanova, 2019).

Safety And Hazards

特性

IUPAC Name |

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropyl-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O3/c1-20-11-5-2-8(14(19)16-9-3-4-9)6-10(11)13-17-12(7-15)21-18-13/h2,5-6,9H,3-4,7H2,1H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTXGDRKJGUTFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2CC2)C3=NOC(=N3)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401145457 | |

| Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropyl-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401145457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropyl-4-methoxybenzamide | |

CAS RN |

1119452-11-7 | |

| Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropyl-4-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropyl-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401145457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1344369.png)

![[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1344373.png)

![N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1344374.png)

![4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid](/img/structure/B1344375.png)